molecular formula C16H15N5O2S B5869479 N-[(E)-furan-2-ylmethylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-[(E)-furan-2-ylmethylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5869479
M. Wt: 341.4 g/mol
InChI Key: MCXLHPVUVWZUSD-LICLKQGHSA-N
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Description

N-[(E)-furan-2-ylmethylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a furan ring, a triazole ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-furan-2-ylmethylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the condensation of furan-2-carboxaldehyde with 2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-furan-2-ylmethylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(E)-furan-2-ylmethylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-furan-2-ylmethylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to the combination of the furan, triazole, and sulfanylacetamide groups in a single molecule

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-12-18-20-16(21(12)13-6-3-2-4-7-13)24-11-15(22)19-17-10-14-8-5-9-23-14/h2-10H,11H2,1H3,(H,19,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXLHPVUVWZUSD-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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